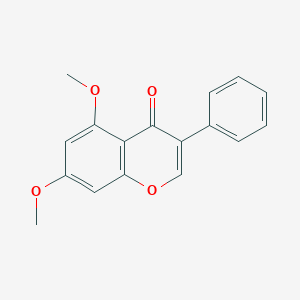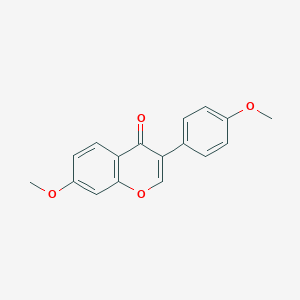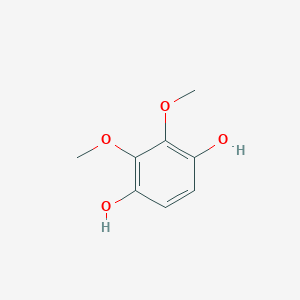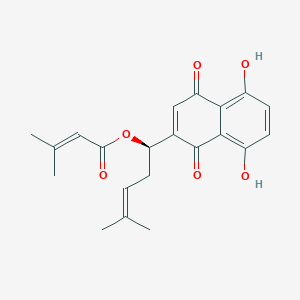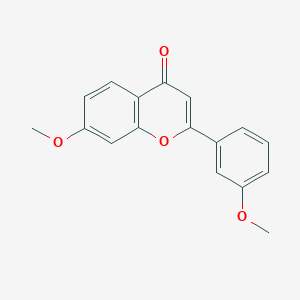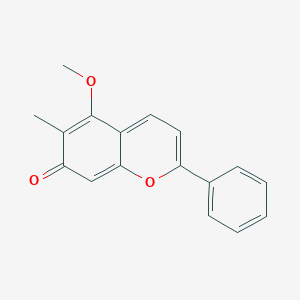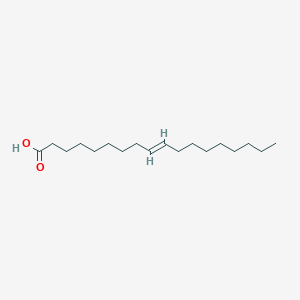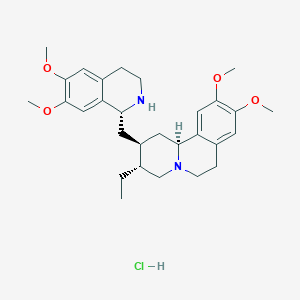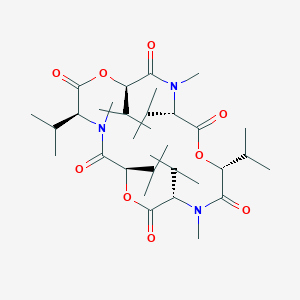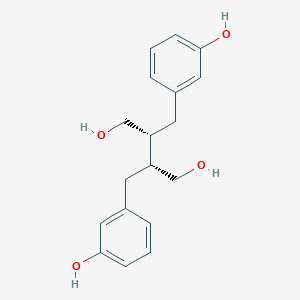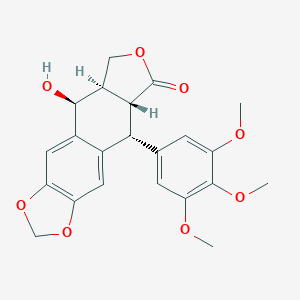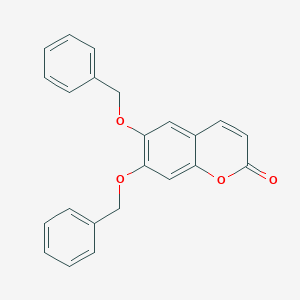
6,7-Dibenzyloxycoumarin
Übersicht
Beschreibung
6,7-Dibenzyloxycoumarin (6,7-DBC) is a naturally-occurring coumarin derivative that has been studied for a variety of applications in scientific research. It is a colorless, crystalline compound that is soluble in water, alcohol, and ether. It is most commonly used as a fluorescent dye and in the synthesis of other compounds. 6,7-DBC has been studied for its potential applications in biological studies, such as its use as a fluorescent marker for cell imaging. Additionally, it has been used in assays to detect the activity of enzymes and as a model compound to study enzyme-catalyzed reactions.
Wissenschaftliche Forschungsanwendungen
Antioxidative Stress Management
Esculetin dibenzyl ether exhibits significant antioxidative properties, which are crucial in managing oxidative stress-related conditions. Oxidative stress is implicated in the pathogenesis of various diseases, including inflammation, arthritis, cancer, diabetes , and fatty liver disease . The compound’s ability to scavenge free radicals and inhibit oxidative stress can be leveraged in developing therapeutic strategies for these conditions.
Anti-Inflammatory Applications
The anti-inflammatory potential of Esculetin dibenzyl ether is noteworthy, particularly in the context of arthritis . It can inhibit key inflammatory pathways, such as the NF-κB and MPAK pathways, and reduce the production of inflammatory cytokines . This makes it a promising candidate for the development of new anti-inflammatory drugs with fewer side effects compared to current treatments.
Cancer Therapeutics
Esculetin dibenzyl ether has been shown to suppress dysregulated transcription factors in cancer cells. Its dual modulation of apoptosis and influence on gene expression make it a valuable molecule for cancer research, potentially leading to novel anticancer therapies .
Diabetes Management
The compound’s influence on the glycemic index makes it a potential therapeutic agent for diabetes management. By modulating blood sugar levels, Esculetin dibenzyl ether could be used to improve glycemic control in diabetic patients .
Hepatic Disorders Treatment
Liver fibrosis, often caused by lipid peroxidation and dysfunction of antioxidant enzymes, can be mitigated by treatments involving Esculetin dibenzyl ether. It acts on the PI3K/FoxO1 pathway , reducing liver fibrosis and improving liver function .
Pharmacokinetics and Drug Development
The pharmacokinetic properties of Esculetin dibenzyl ether, such as its absorption, distribution, metabolism, and excretion, are essential for drug development. Its molecular structure, with two hydroxyl groups, enhances its solubility and stability, making it a suitable candidate for formulating new pharmacological agents .
Organic Synthesis
In the field of organic chemistry, Esculetin dibenzyl ether can be used as a solvent and reagent due to its moderate polarity and solubility. It is suitable for various reactions, including Grignard reactions, Friedel-Crafts acylations , and Williamson ether syntheses .
Neuroprotective and Vascular Protective Effects
Esculetin dibenzyl ether has shown potential in providing neuroprotective and vascular protective effects. This opens up avenues for its application in treating neurological disorders and vascular diseases, where protection against oxidative damage is crucial .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Esculetin dibenzyl ether, also known as 6,7-Dibenzyloxycoumarin or Esculetin dibenzylether, interacts with several targets. The top 10 targets for esculetin selected based on the degree value were AKR1B1, DAO, ESR1, PLK1, CA3, CA2, CCNE1, PRKN, HDAC2, and MAOA . These targets play crucial roles in various biological processes and diseases.
Mode of Action
Esculetin dibenzyl ether interacts with its targets, leading to various changes. For instance, it effectively increased the expression of protective enzyme quinone oxidoreductase 1 (NQO1) mediated by the Nrf2 nuclear accumulation at concentrations between 10 and 25 M in a dose-dependent manner .
Biochemical Pathways
Esculetin dibenzyl ether affects several biochemical pathways. It has been found to inhibit oxidative stress in pathological conditions . It also impacts the Leukotriene B4 synthesis, NF-κB and MPAK pathway activation, and inflammatory cytokine production, which are the main causes of bone and joint deterioration in arthritis .
Pharmacokinetics
The oral bioavailability of esculetin was shown by studies to be low . The extensive glucuronidation was described to be the main metabolic pathway of esculetin and C-7 phenolic hydroxyl to be its major metabolic site .
Result of Action
Esculetin dibenzyl ether has a wide range of pharmacological activities. It exhibits antioxidant, anti-inflammatory, anti-apoptotic, anticancer, antidiabetic, neuroprotective, and cardiovascular protective activities . It is expected to be a therapeutic drug for specific disease indications, such as cancer, diabetes, atherosclerosis, Alzheimer’s disease (AD), Parkinson’s disease (PD), nonalcoholic fatty liver disease (NAFLD), and other diseases .
Action Environment
The action of Esculetin dibenzyl ether can be influenced by environmental factors. For instance, the speed of Cu(II) reduction by esculetin was found to be faster in the presence of malic acid . More research is needed to fully understand how various environmental factors influence the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
6,7-bis(phenylmethoxy)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O4/c24-23-12-11-19-13-21(25-15-17-7-3-1-4-8-17)22(14-20(19)27-23)26-16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUPSBQDBMSQTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C=CC(=O)O3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238313 | |
| Record name | Esculetin dibenzylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dibenzyloxycoumarin | |
CAS RN |
909-84-2 | |
| Record name | 6,7-Bis(phenylmethoxy)-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=909-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Esculetin dibenzylether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000909842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Esculetin dibenzylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-bis(phenylmethoxy)-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.822 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,7-Dibenzyloxycoumarin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6DJ7GXA5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



